2,5-Divinyltetrahydropyran
Overview
Description
2,5-Divinyltetrahydropyran is a chemical compound with the linear formula C9H14O . It has a molecular weight of 138.211 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H14O . The CAS Number for this compound is 25724-33-8 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its linear formula C9H14O . It has a molecular weight of 138.211 .Scientific Research Applications
Isomerization and Rearrangement Studies
2,5-Divinyltetrahydropyran (DVT) has been investigated for its capacity to undergo isomerization. D'Silva et al. (1974) explored the isomerization of DVT using a ruthenium trichloride-triphenylphosphine catalyst. This process results in various rearranged products under different reaction conditions, including 4-ethyltoluene and 3-hydroxymethyl-1-octen-6-one. Such rearrangements demonstrate the chemical versatility and potential applications of DVT in organic syntheses (D'silva, Walker, & Manyik, 1974).
Enantioselective Telomerization
The compound has been used in enantioselective telomerization processes. Keim et al. (1989) described the enantioselective telomerization of butadiene with formaldehyde, catalyzed by Pd(OAc)2 and bidentate phosphine ligands, to yield DVT. This application highlights the potential of DVT in producing optically active compounds, which are crucial in pharmaceutical and fine chemical industries (Keim, Meltzow, Koehnes, & Roethel, 1989).
Organic Syntheses with Noble Metal Compounds
DVT is also notable in reactions involving noble metal compounds. Ohno, Mitsuyasu, and Tsuji (1972) reported the palladium-catalyzed reaction of butadiene with carbonyl compounds, yielding various substituted DVTs. This study is significant for understanding the interaction of DVT with metal catalysts, which is essential for designing new synthetic routes in organic chemistry (Ohno, Mitsuyasu, & Tsuji, 1972).
Synthesis of Aryldihydropyrans
Brimble, Pavia, and Stevenson (2002) developed a high-yielding synthesis method for 2-aryl-2,5-dihydro-2H-pyrans, using DVT derivatives. This method is crucial for the synthesis of C-aryl glycosides, demonstrating DVT's role in the development of complex organic molecules (Brimble, Pavia, & Stevenson, 2002).
Applications in Polymer Chemistry
DVT derivatives have found applications in polymer chemistry as well. Chen et al. (2018) utilized a divinyl δ-lactone derived from DVT for the synthesis of networks through thiol-ene click reactions. This study emphasizes the potential of DVT derivatives in developing new materials with tailored thermal, mechanical, and optical properties (Chen, Ling, Ni, & Shen, 2018).
Safety and Hazards
Properties
IUPAC Name |
2,5-bis(ethenyl)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8-5-6-9(4-2)10-7-8/h3-4,8-9H,1-2,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPYIDCDOLUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(OC1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948606 | |
Record name | 2,5-Diethenyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25724-33-8 | |
Record name | 2,5-Diethenyltetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25724-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyran, 2,5-divinyl tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diethenyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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